7-Chloro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is a chemical compound that belongs to the class of benzo[1,3]dioxin derivatives This compound is characterized by the presence of a chlorine atom at the 7th position and two methyl groups at the 2nd position on the benzo[1,3]dioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acid derivatives with acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile at room temperature . This method allows for the direct synthesis of functionalized benzo[1,3]dioxin-4-ones.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted benzo[1,3]dioxin derivatives
Scientific Research Applications
7-Chloro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with nucleic acids and proteins.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dihydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one
- 4H-benzo[d][1,3]dioxin-4-one derivatives
Uniqueness
7-Chloro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is unique due to the presence of the chlorine atom at the 7th position, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H9ClO3 |
---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
7-chloro-2,2-dimethyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C10H9ClO3/c1-10(2)13-8-5-6(11)3-4-7(8)9(12)14-10/h3-5H,1-2H3 |
InChI Key |
JLGPUMHHDILCSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(C=CC(=C2)Cl)C(=O)O1)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.